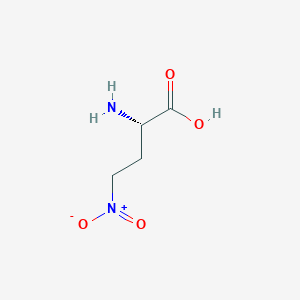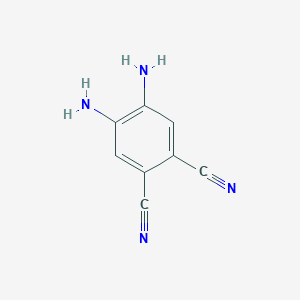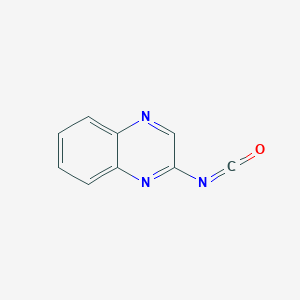
2-Isocyanatoquinoxaline
Vue d'ensemble
Description
2-Isocyanatoquinoxaline is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a quinoxaline ring and an isocyanate functional group. In
Applications De Recherche Scientifique
2-Isocyanatoquinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
Mécanisme D'action
The mechanism of action of 2-Isocyanatoquinoxaline is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Isocyanatoquinoxaline are dependent on the specific application and concentration used. In medicinal chemistry, it has been shown to have anticancer and neuroprotective effects. In materials science, it has been used as a building block for the synthesis of polymers with unique properties. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Isocyanatoquinoxaline in lab experiments is its versatility and potential for use in various fields. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are many future directions for the study of 2-Isocyanatoquinoxaline. In medicinal chemistry, it could be further explored as a potential drug candidate for the treatment of various diseases. In materials science, it could be used as a building block for the synthesis of new materials with unique properties. In environmental science, it could be studied for its potential use as a sensor for the detection of environmental pollutants. Further research is needed to fully understand the mechanism of action and potential applications of 2-Isocyanatoquinoxaline.
Propriétés
Numéro CAS |
150637-60-8 |
|---|---|
Nom du produit |
2-Isocyanatoquinoxaline |
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
2-isocyanatoquinoxaline |
InChI |
InChI=1S/C9H5N3O/c13-6-11-9-5-10-7-3-1-2-4-8(7)12-9/h1-5H |
Clé InChI |
YAQMEUNKYAHKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
Synonymes |
Quinoxaline, 2-isocyanato- |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

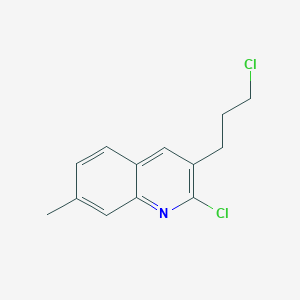

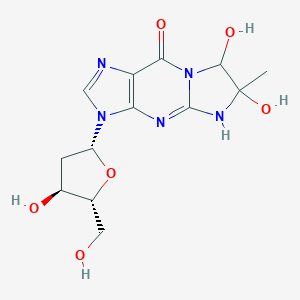
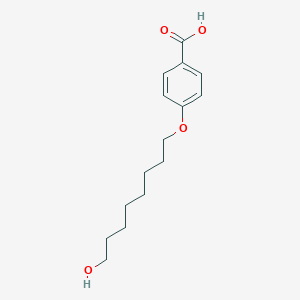
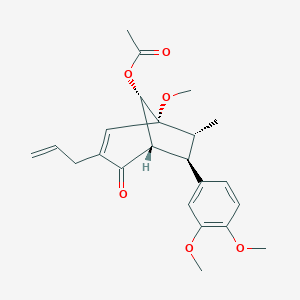

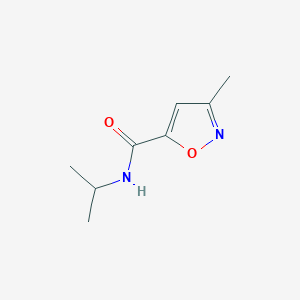

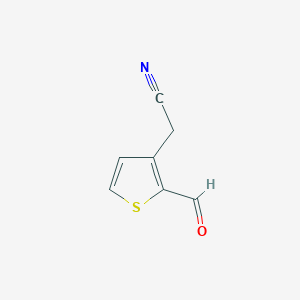
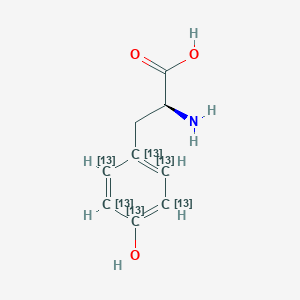

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
